molecular formula C17H22N6O2 B2680672 (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2320171-85-3

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2680672
CAS No.: 2320171-85-3
M. Wt: 342.403
InChI Key: LTICJXGQHFKBOJ-UHFFFAOYSA-N
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Description

The compound “(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that features multiple functional groups, including a pyrimidine ring, a piperidine ring, and a triazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the cyclopropyl group: This step might involve a cyclopropanation reaction.

    Formation of the piperidine ring: This can be synthesized through hydrogenation of a pyridine derivative.

    Formation of the triazole ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition.

    Linking the functional groups: This involves forming the ether and amide bonds under specific conditions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the piperidine ring or the triazole ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its structural complexity.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((6-phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
  • (4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The unique combination of functional groups in the compound provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22-9-15(20-21-22)17(24)23-6-4-12(5-7-23)10-25-16-8-14(13-2-3-13)18-11-19-16/h8-9,11-13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTICJXGQHFKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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